![molecular formula C17H15ClF3NO5S2 B6429025 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine CAS No. 1705553-39-4](/img/structure/B6429025.png)
3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine is a complex organic compound characterized by the presence of both chlorobenzenesulfonyl and trifluoromethoxybenzenesulfonyl groups attached to a pyrrolidine ring
Preparation Methods
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine under controlled conditions to form an intermediate product. This intermediate is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride to yield the final compound. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions .
Chemical Reactions Analysis
3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can act as electron acceptors, facilitating the formation of stable complexes with various biological molecules. This interaction can influence biochemical pathways and cellular processes, making the compound useful in studying molecular mechanisms .
Comparison with Similar Compounds
Similar compounds include:
4-chlorobenzenesulfonyl chloride: Used in similar synthetic applications but lacks the trifluoromethoxy group.
Trifluoromethyl phenyl sulfone: Shares the trifluoromethoxy group but differs in its overall structure and reactivity.
4-(trifluoromethoxy)benzoyl chloride: Similar in structure but used in different chemical reactions and applications .
The uniqueness of 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine lies in its dual sulfonyl groups, which provide distinct chemical properties and reactivity patterns, making it valuable for diverse scientific research applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO5S2/c18-12-1-5-14(6-2-12)28(23,24)16-9-10-22(11-16)29(25,26)15-7-3-13(4-8-15)27-17(19,20)21/h1-8,16H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLFSCDNBMWCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6428949.png)
![methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6428955.png)
![3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6428960.png)
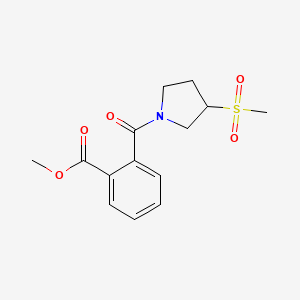
![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B6428977.png)
![5-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B6428985.png)
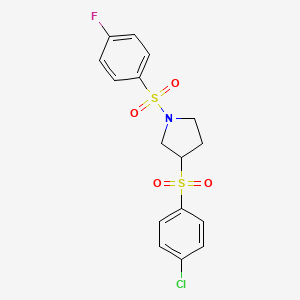
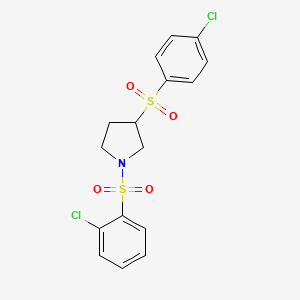
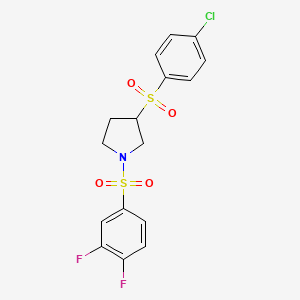
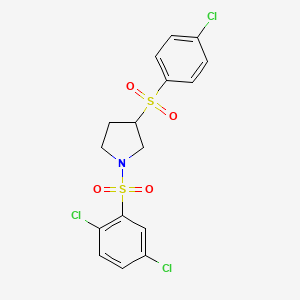

![1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(4-chlorobenzenesulfonyl)pyrrolidine](/img/structure/B6429052.png)
![1-[4-({3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6429056.png)
![3-methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B6429059.png)
